2-METHYLBUTYRYL-D9 CHLORIDE
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Overview
Description
2-Methylbutyryl-d9 chloride is a deuterated form of 2-methylbutyryl chloride. It is a colorless liquid with a pungent odor and is commonly used in various scientific experiments, research, and industrial applications. The compound is particularly valuable in the synthesis of potent and selective carboxylesterase inhibitors and anti-microtubule agents used for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbutyryl-d9 chloride is typically synthesized from 2-methylbutyric acid and thionyl chloride. The reaction involves the conversion of the carboxylic acid group to an acid chloride group using thionyl chloride as the reagent . The reaction conditions generally include:
Reagents: 2-methylbutyric acid, thionyl chloride
Solvent: Anhydrous conditions
Temperature: Room temperature to reflux
Reaction Time: Several hours until the reaction is complete
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reagents
Continuous Flow Systems: To ensure consistent production and quality
Purification: Distillation or recrystallization to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
2-Methylbutyryl-d9 chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form corresponding amides, esters, and other derivatives.
Hydrolysis: Reacts with water to form 2-methylbutyric acid and hydrochloric acid.
Reduction: Can be reduced to 2-methylbutanol using reducing agents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran
Catalysts: Acid or base catalysts depending on the reaction
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
2-Methylbutyric Acid: Formed by hydrolysis
Scientific Research Applications
2-Methylbutyryl-d9 chloride is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of various organic compounds, including inhibitors and anti-microtubule agents.
Biology: Utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: Plays a role in the development of cancer treatment drugs.
Industry: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-methylbutyryl-d9 chloride involves its reactivity as an acid chloride. It targets nucleophilic sites in molecules, facilitating the formation of amides, esters, and other derivatives. The deuterium labeling allows for tracking and studying metabolic pathways and pharmacokinetics in drug development .
Comparison with Similar Compounds
Similar Compounds
2-Methylbutyryl Chloride: The non-deuterated form, used similarly in organic synthesis.
Isobutyryl Chloride: Another acid chloride with a slightly different structure and reactivity.
Valeryl Chloride: A longer-chain acid chloride with different applications.
Uniqueness
2-Methylbutyryl-d9 chloride is unique due to its deuterium labeling, which provides distinct advantages in research applications, particularly in studying metabolic pathways and drug development. The deuterium atoms make it easier to trace and analyze the compound’s behavior in biological systems .
Properties
CAS No. |
1219795-10-4 |
---|---|
Molecular Formula |
C5H9ClO |
Molecular Weight |
129.631 |
IUPAC Name |
2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
InChI Key |
XRPVXVRWIDOORM-CBZKUFJVSA-N |
SMILES |
CCC(C)C(=O)Cl |
Synonyms |
2-METHYLBUTYRYL-D9 CHLORIDE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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